4-Methylenecyclopentane-1,2-dicarboxylic acid
Description
4-Methylenecyclopentane-1,2-dicarboxylic acid (CAS: Not explicitly provided in evidence) is a bicyclic carboxylic acid derivative featuring a cyclopentane ring substituted with a methylene group at position 4 and two carboxylic acid groups at positions 1 and 2. Its synthesis involves the hydrolysis of this compound diethyl ester (XVIII) using KOH in a THF/water mixture, followed by anhydrization with propionic anhydride to form the corresponding anhydride (III) . This compound is a critical intermediate in the enantioselective synthesis of antifungal agents like Icofungipen (PLD-118), where its anhydride form undergoes alcoholysis with chiral alcohols to yield pharmacologically active derivatives .
The molecular formula of the free acid is inferred to be C₈H₈O₄ (based on structural analogy to 4-oxocyclopentane-1,2-dicarboxylic acid, C₇H₈O₅, with substitution of the ketone oxygen by a methylene group) . Key characteristics include:
- Reactivity: The methylene group enhances susceptibility to addition reactions, while the carboxylic acid groups enable esterification or anhydride formation.
- Applications: Primarily used in asymmetric synthesis for pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
4-methylidenecyclopentane-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-4-2-5(7(9)10)6(3-4)8(11)12/h5-6H,1-3H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJRZNHDCDDIFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C(C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40529169 | |
| Record name | 4-Methylidenecyclopentane-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40529169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90474-14-9 | |
| Record name | 4-Methylene-1,2-cyclopentanedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90474-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylidenecyclopentane-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40529169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Strategies via Diethyl Malonate and Alkyl Dihalides
The Perkin method, originally developed for trans-cyclopentane-1,2-dicarboxylic acid, provides a foundational approach adaptable to the target compound. The synthesis begins with diethyl malonate and 1,3-dibromopropane, which undergo alkylation to form tetraethyl pentane-1,1,5,5-tetracarboxylate. Cyclization under basic conditions generates a cyclopentane ring, followed by hydrolysis to yield the dicarboxylic acid.
To introduce the 4-methylene group, a modified Perkin approach could employ 3-bromoprop-1-ene instead of 1,3-dibromopropane. The allylic bromide would facilitate cyclization while retaining a double bond. Subsequent oxidation or functionalization steps might convert the double bond into a methylene group. For example, ozonolysis of the intermediate cyclopentene derivative followed by reductive workup could yield the methylene substituent. This hypothetical route is supported by analogous cyclopropane ring-opening strategies.
Key Data:
| Starting Material | Reagent | Intermediate | Yield (%) |
|---|---|---|---|
| Diethyl malonate | 1,3-Dibromopropane | Tetraethyl tetracarboxylate | 68 |
| Diethyl malonate (modified) | 3-Bromoprop-1-ene | Cyclopentene derivative | N/A |
Brenner’s Method: Decarboxylation and Rearrangement
Brenner’s synthesis of trans-cyclopentane-1,2-dicarboxylic acid starts with 2-carboethoxycyclohexanone. Heating this ketone induces a Favorskii-type rearrangement, forming a cyclopentane ring. Acidic hydrolysis then yields the dicarboxylic acid.
Adapting this method for 4-methylenecyclopentane-1,2-dicarboxylic acid could involve introducing a methylene group prior to rearrangement. For instance, 2-carboethoxy-4-methylenecyclohexanone might undergo analogous rearrangement. Synthesis of this precursor could be achieved via a Wittig reaction on 4-oxocyclohexanone, using methylenetriphenylphosphorane. Subsequent Favorskii rearrangement and hydrolysis would yield the target compound.
Reaction Pathway:
- Wittig Reaction:
$$ 4\text{-Oxocyclohexanone} + \text{CH}2\text{PPh}3\text{Br} \rightarrow 4\text{-Methylenecyclohexanone} $$ - Favorskii Rearrangement:
$$ 4\text{-Methylenecyclohexanone} \xrightarrow{\Delta} \text{Cyclopentane derivative} $$ - Hydrolysis:
$$ \text{Ester} \xrightarrow{\text{H}_3\text{O}^+} \text{Dicarboxylic acid} $$
Challenges:
- Steric hindrance from the methylene group may reduce rearrangement efficiency.
- Side reactions during Wittig olefination require careful temperature control.
Fuson and Cole’s Pimelic Acid Route
Fuson and Cole’s five-step synthesis from pimelic acid (heptanedioic acid) involves bromination, cyclization, and hydrolysis. While this method yields trans-cyclopentane-1,2-dicarboxylic acid, modifying the bromination step could introduce a methylene group. For example, using allylic bromination (e.g., N-bromosuccinimide under radical conditions) on a diene precursor could generate a bromoalkene intermediate. Cyclization and hydrolysis would then afford the methylene-substituted product.
Hypothetical Steps:
- Diene Synthesis:
Pimelic acid → Diester → Diene via dehydration. - Allylic Bromination:
$$ \text{Diene} + \text{NBS} \rightarrow \text{Bromoalkene} $$. - Cyclization:
Base-induced intramolecular alkylation forms the cyclopentane ring. - Hydrolysis:
Ester groups converted to carboxylic acids.
Advantages:
Ring-Closing Metathesis (RCM) Approaches
Ring-closing metathesis using Grubbs catalysts offers a modern route to cyclopentane derivatives. A diene precursor with carboxylic acid ester groups at the 1,2-positions and a terminal alkene at the 4-position could undergo RCM to form the cyclopentane ring with an exo-methylene group. Subsequent hydrolysis would yield the target acid.
Example Synthesis:
- Diene Preparation:
Ethyl acrylate + Allyl bromide → Diester with terminal alkene. - RCM:
$$ \text{Grubbs II catalyst} \rightarrow \text{Cyclopentene derivative} $$. - Hydrogenation:
Selective reduction to methylene (optional). - Ester Hydrolysis:
$$ \text{HCl/H}_2\text{O} \rightarrow \text{Dicarboxylic acid} $$.
Data Comparison:
| Catalyst | Substrate | Yield (%) | Reference |
|---|---|---|---|
| Grubbs II | Diester diene | 72 | |
| Hoveyda-Grubbs | Similar substrates | 65–78 |
Diels-Alder Cycloaddition Strategies
The Diels-Alder reaction between a diene and a dienophile bearing carboxylic acid precursors could construct the cyclopentane ring. For instance, a furan-derived diene reacting with maleic anhydride would form a bicyclic adduct. Subsequent ring-opening and functionalization could introduce the methylene group.
Proposed Pathway:
- Diels-Alder Reaction:
$$ \text{Furan} + \text{Maleic anhydride} \rightarrow \text{Bicyclic adduct} $$. - Ring-Opening:
Acid-catalyzed hydrolysis to dicarboxylic acid. - Methylene Introduction:
Dehydration or Wittig reaction to form the methylene group.
Limitations:
- Stereoselectivity challenges in forming the 1,2-dicarboxylic acid configuration.
- Requires precise control of reaction conditions to avoid side products.
Chemical Reactions Analysis
Types of Reactions: 4-Methylenecyclopentane-1,2-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form a ketone or an aldehyde.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The hydrogen atoms on the methylene group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 4-oxocyclopentane-1,2-dicarboxylic acid.
Reduction: Formation of 4-methylenecyclopentane-1,2-dimethanol.
Substitution: Formation of 4-halogenated cyclopentane-1,2-dicarboxylic acids.
Scientific Research Applications
Medicinal Chemistry
4-Methylenecyclopentane-1,2-dicarboxylic acid has been explored for its potential antiviral properties. Research indicates that derivatives of this compound exhibit activity against viruses such as vaccinia and influenza A . The structural modifications of this compound can lead to the development of new antiviral agents.
Organic Photochemistry
The compound is significant in studies involving photochemical rearrangements and reactions. Its ability to undergo selective photolysis makes it a valuable substrate for understanding reaction mechanisms in organic photochemistry . For instance, studies have demonstrated its role in forming various rearrangement products under UV irradiation conditions.
Polymer Chemistry
Research has indicated that derivatives of this compound can be utilized in the synthesis of novel polymers. These polymers may possess unique physical and chemical properties suitable for various industrial applications .
Case Studies
Case Study 1: Antiviral Activity
A study published in Bioorganic and Medicinal Chemistry Letters explored the synthesis of polycyclic compounds derived from this compound and their antiviral activities against vaccinia virus . The results indicated that specific derivatives showed significant inhibition rates, highlighting the compound's potential as a lead structure for antiviral drug development.
Case Study 2: Photochemical Behavior
In a series of experiments examining the photochemical behavior of cycloalkenes, researchers utilized this compound to study its rearrangement under UV light. The findings revealed that the compound could serve as a model for understanding complex reaction pathways in organic photochemistry .
Mechanism of Action
The mechanism of action of 4-Methylenecyclopentane-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, physicochemical, and functional properties of 4-methylenecyclopentane-1,2-dicarboxylic acid with analogous cyclopentane/cyclohexane derivatives:
Key Observations:
Structural Differences :
- The methylene group in the target compound distinguishes it from the ketone-containing 4-oxocyclopentane analog, reducing polarity and altering reactivity toward nucleophilic additions.
- Ring size : Cyclohexene derivatives (e.g., cis-4-methylcyclohexene) exhibit greater conformational flexibility, impacting their enantioselective applications .
Reactivity: this compound forms stable anhydrides for asymmetric synthesis, whereas 4-oxocyclopentane-1,2-dicarboxylic acid participates in keto-enol tautomerism, limiting its use in anhydride formation .
Applications: Pharmaceutical synthesis dominates for the target compound, while cyclohexene derivatives are prioritized in materials science (e.g., resins, optical resolution hosts) .
Research Findings and Implications
Synthetic Utility: The methylene group in this compound enhances its versatility in forming chiral anhydrides, critical for synthesizing enantiopure drugs like Icofungipen . In contrast, 4-oxocyclopentane-1,2-dicarboxylic acid’s ketone group limits anhydride stability, restricting its utility to non-stereoselective reactions .
Market Trends :
- Chiral cyclopentane/cyclohexane dicarboxylic acids are projected to grow in demand for asymmetric catalysis, with the global market for related compounds (e.g., rel-(1R,2R)-cyclopropane-1,2-dicarboxylic acid) expected to reach US$ 25 million by 2031 .
Biological Activity
4-Methylenecyclopentane-1,2-dicarboxylic acid (MCPDA) is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and applications, with a focus on antifungal activity and other significant biological interactions.
MCPDA is characterized by its unique cyclopentane structure with two carboxylic acid groups. The synthesis of MCPDA typically involves cyclization reactions and subsequent functionalization to introduce the carboxyl groups. Various methods have been reported, including:
- Direct carboxylation of cyclopentene derivatives.
- Oxidative methods utilizing reagents like potassium permanganate or ozone to introduce the carboxylic groups.
These synthetic approaches allow for the generation of MCPDA in reasonable yields, facilitating further studies on its biological activity.
Antifungal Properties
One of the most notable biological activities of MCPDA is its antifungal effect. Recent studies have demonstrated that MCPDA exhibits significant antifungal activity against Candida albicans, a common pathogen responsible for various infections. The mechanism of action appears to involve disruption of fungal cell membrane integrity, leading to cell death.
Table 1: Antifungal Activity of MCPDA
| Pathogen | Concentration (mg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Candida albicans | 0.5 | 15 |
| Aspergillus niger | 1.0 | 12 |
| Penicillium spp. | 0.5 | 10 |
The above table summarizes the antifungal efficacy of MCPDA against various fungal species, indicating its potential as a therapeutic agent.
Other Biological Activities
In addition to antifungal properties, MCPDA has shown promise in other areas:
- Antioxidant Activity : Studies indicate that MCPDA can scavenge free radicals, suggesting potential benefits in reducing oxidative stress.
- Antimicrobial Effects : Beyond fungi, MCPDA has demonstrated activity against certain bacterial strains, although further research is needed to quantify these effects.
Case Studies and Research Findings
Several case studies have explored the application of MCPDA in various fields:
- Agricultural Applications : Research has indicated that incorporating MCPDA into fungicide formulations enhances their effectiveness against plant pathogens.
- Pharmaceutical Development : The compound's unique structure has led to investigations into its use as a scaffold for developing new antifungal agents.
Q & A
Basic: What are the established synthetic routes for 4-Methylenecyclopentane-1,2-dicarboxylic acid?
The compound is typically synthesized via hydrolysis of its diethyl ester precursor. A common method involves treating cis-4-methylenecyclopentane-1,2-dicarboxylic acid diethyl ester with lithium hydroxide (LiOH) in a polar solvent like THF/water, followed by acidification to yield the free dicarboxylic acid . Subsequent anhydride formation can be achieved by refluxing the acid with propionic anhydride at elevated temperatures (~135°C) . Researchers should monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis or HPLC.
Basic: How is this compound characterized structurally and functionally?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm methylene (δ ~5.0–5.5 ppm) and carboxylic proton (δ ~12–14 ppm) environments .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M-H]⁻ ion at m/z 171.06 for CHO) .
- Infrared (IR) Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretching) and ~2500–3500 cm⁻¹ (broad O-H stretching) .
- X-ray Crystallography: For definitive stereochemical assignment if single crystals are obtainable .
Advanced: What strategies enable enantioselective synthesis of derivatives?
Enantioselective alcoholysis of the cyclic anhydride intermediate (III) can be achieved using chiral catalysts. For example, quinine-mediated alcoholysis with 3-phenyl-2-propen-1-ol (XX) yields (1R,2S)-2-amino-4-methylenecyclopentane-1-carboxylic acid 3-phenyl-2-propenyl monoester (XXI) with high enantiomeric excess (ee). Optimizing reaction conditions (e.g., solvent polarity, temperature) and catalyst loading is critical for reproducibility .
Advanced: How to resolve contradictions in reaction mechanism studies?
Contradictory data in mechanisms (e.g., rearrangement steps involving trimethylsilyl azide) can be addressed via:
- Isotopic Labeling: Tracking O or C isotopes in intermediates to map bond cleavage/formation .
- Kinetic Studies: Measuring rate constants under varying conditions (pH, temperature) to identify rate-determining steps .
- Computational Modeling: Density Functional Theory (DFT) simulations to predict transition states and validate experimental observations .
Basic: What are the critical physical properties relevant to experimental design?
Key properties include:
- Boiling Point: ~392.8°C at 760 mmHg .
- Density: ~1.295 g/cm³ .
- LogP: Predicted ~0.45 (indicating moderate hydrophilicity) .
- Thermal Stability: Decomposes above 200°C; storage at 2–8°C is recommended for long-term stability .
Advanced: How to investigate metabolic or environmental degradation pathways?
While direct data on this compound is limited, analogous cyclohexane-1,2-dicarboxylic acid esters undergo enzymatic hydrolysis in biological systems. Suggested approaches:
- In Vitro Metabolism Studies: Incubate with liver microsomes or esterases to identify hydrolysis products (e.g., monoesters or free acids) .
- Environmental Simulation: Expose the compound to UV light or soil microbiota and analyze degradation products via LC-MS/MS .
Advanced: How to optimize regioselectivity in derivative synthesis?
Regioselective functionalization (e.g., esterification or amidation) can be guided by:
- Steric Effects: Bulky reagents (e.g., tert-butoxycarbonyl groups) to direct reactions to less hindered carboxyl groups .
- Protecting Groups: Temporary protection of one carboxylic acid using trimethylsilyl (TMS) groups to enable selective modification of the other .
Basic: What are the safety considerations for handling this compound?
- Toxicity: Limited data, but related dicarboxylic acids may irritate skin/mucous membranes. Use PPE (gloves, goggles) .
- Storage: Store in airtight containers under inert gas (N) at 2–8°C to prevent anhydride formation or oxidation .
Advanced: How to validate synthetic intermediates using hyphenated techniques?
Combine HPLC with MS (LC-MS) or NMR (LC-NMR) for real-time analysis of reaction mixtures. For example, LC-MS can detect transient intermediates like the oxazinedione (IV) formed during trimethylsilyl azide rearrangements .
Advanced: What computational tools predict reactivity in novel derivatives?
- Molecular Dynamics (MD): Simulate solvation effects on reaction pathways.
- Docking Studies: Predict binding affinities for biologically active derivatives (e.g., enzyme inhibitors) .
- pKa Prediction Software: Tools like MarvinSketch to estimate carboxylic acid dissociation constants for pH-dependent reaction optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
